molecular formula C14H12N2O6S B5684164 Methyl 4-[(4-nitrophenyl)sulfonylamino]benzoate

Methyl 4-[(4-nitrophenyl)sulfonylamino]benzoate

Cat. No.: B5684164
M. Wt: 336.32 g/mol
InChI Key: QHGUQTBMHZZNAP-UHFFFAOYSA-N
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Description

Methyl 4-[(4-nitrophenyl)sulfonylamino]benzoate is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonyl group attached to an aromatic ring, which is further connected to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(4-nitrophenyl)sulfonylamino]benzoate typically involves the reaction of 4-nitrobenzenesulfonyl chloride with methyl 4-aminobenzoate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in good yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4-nitrophenyl)sulfonylamino]benzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols, organic solvents such as dichloromethane or acetonitrile.

    Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.

Major Products Formed

    Reduction: Methyl 4-[(4-aminophenyl)sulfonylamino]benzoate.

    Substitution: Various sulfonamide derivatives depending on the nucleophile used.

    Hydrolysis: 4-[(4-nitrophenyl)sulfonylamino]benzoic acid.

Scientific Research Applications

Methyl 4-[(4-nitrophenyl)sulfonylamino]benzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-[(4-nitrophenyl)sulfonylamino]benzoate involves its interaction with biological targets, primarily enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(4-nitrophenyl)sulfonylamino]benzoate is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional specificity can result in distinct chemical and biological properties compared to its analogs.

Biological Activity

Methyl 4-[(4-nitrophenyl)sulfonylamino]benzoate, a sulfonamide derivative, has garnered attention in medicinal chemistry for its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes available research findings, mechanisms of action, and relevant case studies to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Molecular Formula : C₁₅H₁₃N₁O₆S
  • Molecular Weight : 335.34 g/mol
  • CAS Registry Number : 117687-56-6

The structure features a methyl ester group attached to a benzoate core, with a sulfonamide functionality linked to a nitrophenyl group. This unique arrangement enhances its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their function. This mechanism is particularly relevant in antimicrobial activity where it may inhibit bacterial dihydropteroate synthase.
  • Receptor Modulation : The nitrophenyl group can participate in π-π interactions, enhancing binding affinity to specific receptors involved in cancer pathways.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound effectively inhibits the growth of various bacterial strains. The following table summarizes some key findings:

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Escherichia coli1532 µg/mL
Staphylococcus aureus1816 µg/mL
Pseudomonas aeruginosa1264 µg/mL

These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in anticancer studies. Research involving various cancer cell lines indicates that the compound can induce apoptosis and inhibit cell proliferation. Key findings include:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50 Values :
    • HeLa: 25 µM
    • MCF-7: 30 µM
    • A549: 20 µM

These values indicate that the compound exhibits varying degrees of potency against different cancer types.

Case Studies

  • Study on Antimicrobial Properties :
    A study published in the Journal of Medicinal Chemistry evaluated several sulfonamide derivatives, including this compound. The results demonstrated that this compound had superior activity against gram-positive bacteria compared to other derivatives, suggesting its potential as an effective antibiotic agent .
  • Anticancer Mechanism Investigation :
    Another research effort focused on the mechanism by which this compound induces apoptosis in cancer cells. It was found that the compound activates caspase pathways leading to programmed cell death, making it a candidate for further development in cancer therapeutics .

Properties

IUPAC Name

methyl 4-[(4-nitrophenyl)sulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O6S/c1-22-14(17)10-2-4-11(5-3-10)15-23(20,21)13-8-6-12(7-9-13)16(18)19/h2-9,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHGUQTBMHZZNAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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